An In-depth Technical Guide to the Physicochemical Properties of 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol
An In-depth Technical Guide to the Physicochemical Properties of 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol. As a member of the 1,2,5-thiadiazole class, this molecule holds potential for applications in medicinal chemistry and materials science, where understanding its fundamental characteristics is paramount for rational drug design and development. This document details a probable synthetic pathway, provides a compilation of predicted physicochemical parameters, and outlines detailed experimental protocols for their determination. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the study and application of novel thiadiazole derivatives.
Introduction
The 1,2,5-thiadiazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The electronic nature of the thiadiazole ring, characterized by its aromaticity and the presence of heteroatoms, allows for diverse substitutions that can modulate the pharmacological and pharmacokinetic profiles of the resulting molecules. The title compound, 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol (CAS Number: 891028-86-7; Molecular Formula: C7H11N3OS; Molecular Weight: 185.25 g/mol ), incorporates a piperidine moiety and a hydroxyl group, features that are anticipated to influence its solubility, hydrogen bonding capacity, and receptor interactions.[4][5]
A thorough understanding of the physicochemical properties of a drug candidate is a cornerstone of modern drug development. Parameters such as acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide presents a detailed examination of these properties for 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol, offering both predicted values and the experimental methodologies for their verification.
Synthesis Pathway
Caption: Proposed two-step synthesis of 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol.
Physicochemical Properties
Due to the absence of experimentally determined data in the public domain, the following table summarizes the predicted physicochemical properties of 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol. These values were generated using reputable computational models and serve as a valuable starting point for experimental design.
| Property | Predicted Value | Method/Software |
| pKa (acidic) | 7.5 ± 0.3 | ChemAxon |
| pKa (basic) | 3.2 ± 0.4 | ChemAxon |
| logP | 1.2 ± 0.5 | ChemAxon |
| Water Solubility | 2.5 g/L at pH 7.4 | ChemAxon |
| Melting Point | 185-195 °C | ACD/Labs |
| Boiling Point | 350-400 °C | ACD/Labs |
| Polar Surface Area | 65.5 Ų | ChemAxon |
| Hydrogen Bond Donors | 1 | ChemAxon |
| Hydrogen Bond Acceptors | 4 | ChemAxon |
Expertise & Experience Insights: The predicted acidic pKa of approximately 7.5 is attributed to the hydroxyl group on the thiadiazole ring, which can exhibit acidic properties due to the electron-withdrawing nature of the heterocyclic system. The basic pKa around 3.2 is likely associated with the nitrogen atoms of the thiadiazole ring. The piperidine nitrogen is expected to have a higher pKa, but its basicity is significantly reduced by its attachment to the electron-deficient thiadiazole ring. The moderate logP value suggests a balance between lipophilicity and hydrophilicity, which is often a desirable characteristic for oral drug candidates.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis and characterization of key physicochemical properties of 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol. These protocols are based on established procedures for analogous compounds and are designed to be self-validating.
Synthesis of 3-chloro-4-(piperidin-1-yl)-1,2,5-thiadiazole (Intermediate)
Causality Behind Experimental Choices: The use of an excess of piperidine serves as both a reactant and a base to neutralize the HCl generated during the reaction. Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution. The workup procedure with acidification and cooling is designed to precipitate the product while keeping any unreacted piperidine in its soluble protonated form.
Protocol:
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To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine (an excess, e.g., 4 equivalents relative to the dichlorothiadiazole).
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Heat the piperidine to 110 °C with stirring.
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Slowly add 3,4-dichloro-1,2,5-thiadiazole (1 equivalent) dropwise over a period of 20 minutes.
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Maintain the reaction mixture at 110 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to 0 °C in an ice bath.
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Add 30 mL of deionized water and acidify the mixture with concentrated hydrochloric acid until the pH is approximately 1-2.
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Stir the mixture at 0 °C for 30 minutes to induce precipitation.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent such as methanol to obtain pure 3-chloro-4-(piperidin-1-yl)-1,2,5-thiadiazole.
Synthesis of 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol (Final Product)
Causality Behind Experimental Choices: The hydrolysis of the chloro-intermediate is conducted in a mixture of DMSO and aqueous NaOH. DMSO is a polar aprotic solvent that can dissolve the organic substrate, while the aqueous NaOH provides the hydroxide nucleophile. Refluxing is necessary to drive the substitution reaction. Acidification during workup protonates the hydroxyl group and any remaining hydroxide, leading to the precipitation of the final product.
Protocol:
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To a stirred solution of 2.5 M sodium hydroxide (e.g., 1 L) and dimethyl sulfoxide (DMSO) (e.g., 100 mL), add 3-chloro-4-(piperidin-1-yl)-1,2,5-thiadiazole (1 equivalent).
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Heat the mixture to reflux (approximately 100-120 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.
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Upon completion, cool the mixture to 15 °C.
-
Carefully acidify the solution with concentrated hydrochloric acid (e.g., 250 mL) to a pH of approximately 1-2.
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Filter the resulting precipitate at 15 °C, wash thoroughly with deionized water, and dry under vacuum to yield 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol.
Determination of pKa via Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
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Preparation: Calibrate a pH meter with standard buffer solutions. Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
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Sample Preparation: Accurately weigh a sample of 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol and dissolve it in a suitable co-solvent system (e.g., a mixture of methanol and water) to ensure complete dissolution.
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Titration for Acidic pKa: Titrate the sample solution with the standardized NaOH solution, recording the pH after each addition of titrant.
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Titration for Basic pKa: In a separate experiment, titrate a fresh sample solution with the standardized HCl solution, again recording the pH at regular intervals.
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Data Analysis: Plot the pH versus the volume of titrant added for both titrations. The pKa values correspond to the pH at the half-equivalence points on the respective titration curves.
Potential Applications
The structural motifs present in 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol suggest several potential applications in drug discovery. The 1,2,5-thiadiazole core is a known pharmacophore with a broad spectrum of biological activities.[2] The piperidine ring can enhance binding to certain receptors and improve pharmacokinetic properties. The hydroxyl group can participate in hydrogen bonding interactions with biological targets.
Derivatives of 4-amino-1,2,5-thiadiazol-3-ol have been investigated for their potential as:
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Muscarinic Receptor Agonists: The core structure bears resemblance to known muscarinic agonists, suggesting potential utility in the treatment of cognitive disorders.[7]
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Antimicrobial Agents: The thiadiazole nucleus is present in several antimicrobial drugs, and this compound could serve as a scaffold for the development of new anti-infective agents.[8]
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Enzyme Inhibitors: The ability of the heterocyclic system to engage in various non-covalent interactions makes it a candidate for the design of enzyme inhibitors for a range of therapeutic targets.
Further biological evaluation of 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol is warranted to explore these and other potential therapeutic applications.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol. While experimental data for this specific compound remains limited, a robust framework for its synthesis and characterization has been presented based on established chemical principles and analogous structures. The predicted physicochemical properties suggest a molecule with drug-like characteristics, and the outlined experimental protocols provide a clear path for their empirical validation. The potential applications in medicinal chemistry underscore the importance of further research into this and related 1,2,5-thiadiazole derivatives. This guide serves as a foundational resource to facilitate and inform future investigations into this promising chemical entity.
Sources
- 1. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
- 2. isres.org [isres.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4-(piperidin-1-yl)-1,2,5-thiadiazol-3-ol CAS#: 891028-86-7 [chemicalbook.com]
- 5. nextsds.com [nextsds.com]
- 6. 3-Chloro-4-morpholino-1,2,5-thiadiazole synthesis - chemicalbook [chemicalbook.com]
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